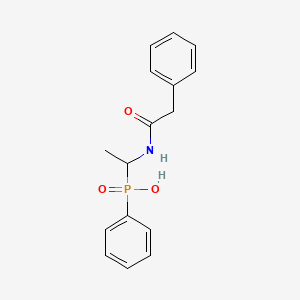

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related phosphinic acid derivatives involves multiple steps, including Claisen condensation, cyclization, reduction, and acylation. For instance, the synthesis of ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate showcases a method involving these steps, indicating a complex process for constructing the phosphinic acid framework with phenylacetamido substitution (Qi et al., 2011). Moreover, cross-coupling reactions have been utilized to synthesize p-aminophenyl aryl H-phosphinic acids and esters, further elaborated into phosphinic acid pseudopeptide analogues, suggesting a versatile approach to modifying the phosphinic acid core (Yonghong Yang & J. Coward, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate, has been characterized using techniques like X-ray diffraction, MS, NMR, and IR, revealing detailed insights into the atomic and electronic structure of these molecules. The detailed analysis helps in understanding the spatial arrangement and electronic environment, critical for predicting reactivity and interaction with other molecules (Qi et al., 2011).

Chemical Reactions and Properties

Phosphinic acid compounds, including those with phenylacetamido groups, engage in a variety of chemical reactions. These reactions can include condensations, acylations, and complexation with metal ions. For instance, the preparation of diesters of phosphorous acid by the reaction of alcohols with ethyl N-phenylimino phosphite and acids showcases the reactivity of phosphinic acid derivatives towards esterification and complexation (T. Mukaiyama & K. Osaka, 1966).

作用機序

Target of Action

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid is a complex compound with potential biological activity. It’s worth noting that phosphinic acid derivatives have been found to play key roles in many different areas of life science .

Mode of Action

Phosphinic acids and their derivatives are known to act as bioisosteric groups . Bioisosteres are substituents or functional groups which induce similar biological responses, but can have different physical/chemical properties when compared to the original group or substituent .

Biochemical Pathways

Phosphinic acid-based molecules are known to be involved in various biological pathways .

Pharmacokinetics

The pharmacokinetics of similar phosphinic acid derivatives could provide some insights .

Result of Action

Phosphinic acid derivatives are known to have significant roles in life science .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Safety and Hazards

Phenylphosphonic acid, a related compound, is classified as Acute Tox. 4 Oral - Skin Corr. 1B, indicating it is harmful if swallowed and causes severe skin burns and eye damage . The exact safety and hazards of Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid are not available in the retrieved data.

将来の方向性

Phosphinic acids and their derivatives are underused functional groups for the development of bioactive compounds . They play key roles in many different areas of life science . Therefore, future research may focus on exploring their potential applications in medicine and crop protection chemicals .

特性

IUPAC Name |

phenyl-[1-[(2-phenylacetyl)amino]ethyl]phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO3P/c1-13(21(19,20)15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGDYUUJZYCERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC(=O)CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)